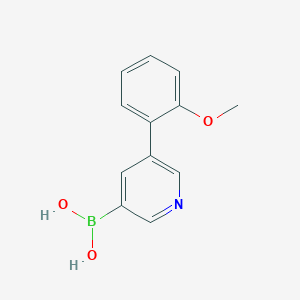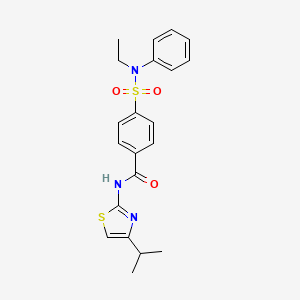![molecular formula C11H9ClFNO2 B3223563 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride CAS No. 1219937-98-0](/img/structure/B3223563.png)
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Descripción general
Descripción
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is a chemical compound primarily used in peptide synthesis as a protecting group for amino acids. It is utilized to protect the N-terminus of amino acids during synthesis, allowing for the selective deprotection of specific amino acids in the peptide chain. This is crucial for the synthesis of complex peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride involves the reaction of cyclopropanecarbonyl chloride with 4-fluoroaniline. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Bases: Triethylamine, pyridine.
Solvents: Methanol, dichloromethane.
Major Products:
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride has significant applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. It is used as a key intermediate in the synthesis of complex peptides and pharmaceutical compounds. For example, it is a key intermediate for the preparation of Cabozantinib (S)-malate, a drug used in cancer treatment .
Mecanismo De Acción
The compound works by reacting with the amino group of the N-terminus of an amino acid to form a stable amide bond. This protects the amino acid from unwanted reactions during peptide synthesis. The protecting group can be removed selectively using a base such as piperidine, allowing for the selective deprotection of specific amino acids in the peptide chain.
Comparación Con Compuestos Similares
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
Uniqueness: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is unique due to its specific use as a protecting group in peptide synthesis. Its ability to form stable amide bonds and be selectively deprotected makes it highly valuable in the synthesis of complex peptides and pharmaceutical compounds .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-9(15)11(5-6-11)10(16)14-8-3-1-7(13)2-4-8/h1-4H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWTVIFNRAALHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171918 | |
| Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219937-98-0 | |
| Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219937-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
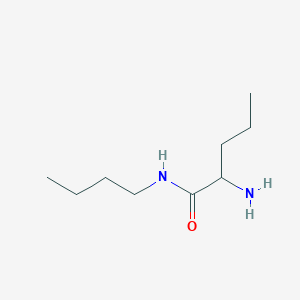



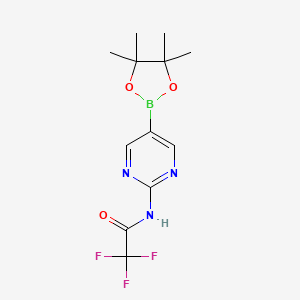
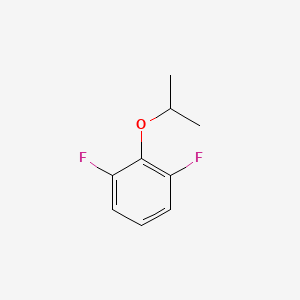
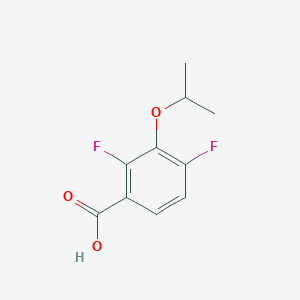
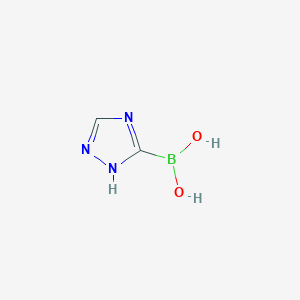
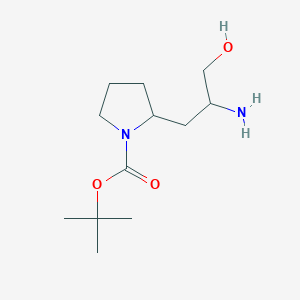
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223531.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)
![potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B3223552.png)
